molecular formula C19H18N2O2 B3330239 L-Tryptophan methyl ester, benzaldimine CAS No. 67628-15-3

L-Tryptophan methyl ester, benzaldimine

Cat. No.: B3330239
CAS No.: 67628-15-3
M. Wt: 306.4 g/mol
InChI Key: LFMPJRXYSNSSJV-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophan methyl ester, benzaldimine is a derivative of L-Tryptophan . L-Tryptophan is a secondary metabolite derived from the shikimate pathway responsible for the synthesis of several alkaloids in some animals and plants . It participates in several biological functions and has a wide application in drug synthesis .


Synthesis Analysis

L-Tryptophan was used as a starting material for the synthesis of its methyl ester derivative . This compound was characterized by the NMR 1H e 13C, FTIR, TG–DTA, TG–DSC coupled to FTIR, and HPLC/MS techniques . The preliminary tests showed a formation of the tryptophan methyl ester as the main product .


Molecular Structure Analysis

The molecular formula of L-Tryptophan, N-methyl-, methyl ester is C13H16N2O2 with a molecular weight of 232.2783 .


Chemical Reactions Analysis

The thermal behavior of L-Tryptophan methyl ester showed significant changes when compared to its precursor . From the data obtained through thermoanalytical techniques, it was possible to determine a thermal decomposition mechanism for tryptophan methyl ester .


Physical and Chemical Properties Analysis

L-Tryptophan methyl ester hydrochloride has an empirical formula of C12H14N2O2 · HCl and a molecular weight of 254.71 .

Mechanism of Action

The mechanism of L-Tryptophan biosynthesis in Escherichia coli, the widely used producer of L-Tryptophan, is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals .

Properties

CAS No.

67628-15-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

methyl (2S)-2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3/t18-/m0/s1

InChI Key

LFMPJRXYSNSSJV-SFHVURJKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3

SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3

Origin of Product

United States

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